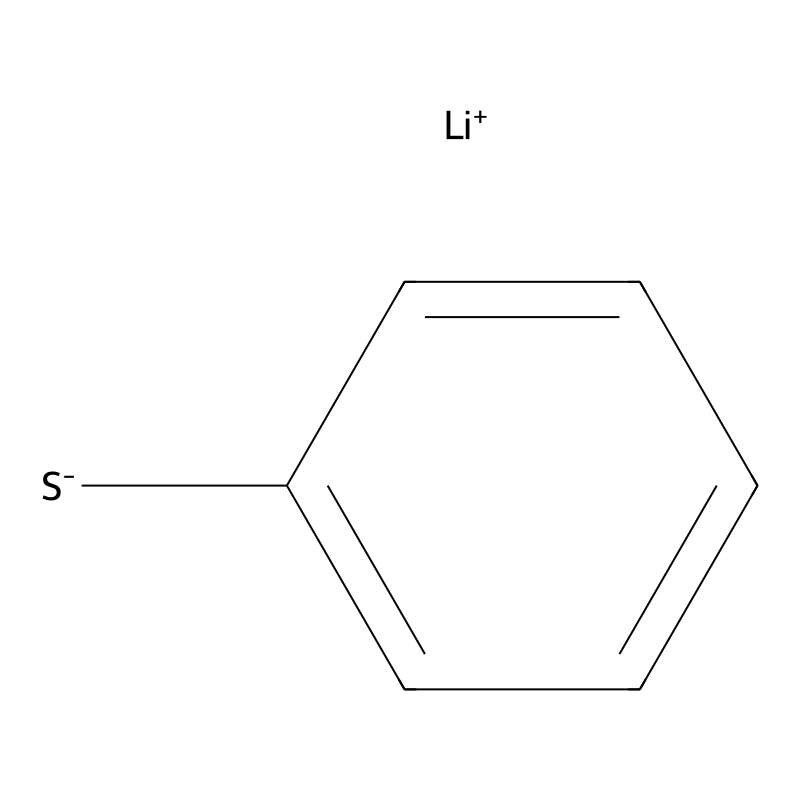

Lithium Benzenethiolate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Lithium Benzenethiolate is an organolithium compound with the chemical formula CHLiS. It is characterized by the presence of a lithium atom bonded to a benzenethiol group, making it a member of the broader class of lithium thiolates. Organolithium compounds like Lithium Benzenethiolate are known for their strong nucleophilic properties and are widely used in organic synthesis due to their ability to act as bases and nucleophiles .

- Nucleophilic Substitution: It can react with alkyl halides to form thioethers.

- Conjugate Addition: Lithium Benzenethiolate can catalyze conjugate addition reactions, particularly with α,β-unsaturated carbonyl compounds, facilitating the formation of new carbon-carbon bonds .

- Aldol Reactions: It can also participate in aldol-type reactions, which are significant in forming larger molecular frameworks from smaller ones .

Lithium Benzenethiolate can be synthesized through several methods:

- Direct Reaction with Lithium: The most common method involves reacting benzene thiol (benzenethiol) with lithium metal in an inert solvent like diethyl ether or hexane:

- Metal-Halogen Exchange: Another method involves the exchange reaction between lithium and an aryl halide:

These methods highlight the versatility of Lithium Benzenethiolate in synthetic organic chemistry.

Lithium Benzenethiolate has several applications in organic synthesis:

- Synthetic Intermediates: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

- Catalyst: Due to its strong basicity and nucleophilicity, it is often used as a catalyst in various organic reactions, including Diels-Alder reactions and conjugate additions.

- Reagent: It is utilized in the preparation of thiophenes and other sulfur-containing compounds.

Interaction studies involving Lithium Benzenethiolate primarily focus on its reactivity with various electrophiles. These studies have shown that it can effectively react with carbonyl compounds and halides, facilitating transformations that are pivotal in synthetic organic chemistry. Additionally, research indicates its role in catalyzing complex reaction pathways, such as aldol reactions and conjugate additions .

Lithium Benzenethiolate shares similarities with other organolithium compounds but exhibits unique properties due to its specific structure and reactivity patterns. Here are some similar compounds:

| Compound | Formula | Unique Features |

|---|---|---|

| Lithium Thiophenolate | CHLiS | Contains a thiophene ring; used in polymer chemistry |

| n-Butyllithium | CHLi | Commonly used as a strong base; versatile reagent |

| Phenylmagnesium Bromide | CHMgBr | Grignard reagent; reacts differently than thiolates |

Lithium Benzenethiolate's distinct nucleophilic properties and its ability to catalyze specific types of reactions set it apart from these similar compounds, making it particularly valuable in synthetic applications.

| Method | Temperature (°C) | Reaction Time (h) | Solvent System | Yield (%) | Selectivity | Notes |

|---|---|---|---|---|---|---|

| Lithium metal/Benzenethiol/THF | 25 | 2.0 | THF | 96 | High | Quantitative deprotonation |

| Lithium diisopropylamide (LDA)/Benzenethiol/THF | -78 | 1.0 | THF | 89 | Very High | Kinetic control, low temperature |

| n-Butyllithium/Benzenethiol/Diethyl ether | -78 | 2.0 | Et₂O | 85 | Moderate | Slower reaction rate |

| tert-Butyllithium/Benzenethiol/THF | -78 | 0.5 | THF | 92 | High | Rapid deprotonation |

| Lithium metal/Benzenethiol/TMEDA | 0 | 4.0 | THF/TMEDA | 94 | High | Enhanced solubility |

Sulfur-Lithium Exchange Reactions

Sulfur-lithium exchange reactions provide an alternative synthetic route to lithium benzenethiolate, particularly valuable when direct lithiation proves challenging or when specific substitution patterns are required [12] [13]. These transformations involve the displacement of sulfur-bound organic groups by lithium, generating the desired thiolate product alongside organic byproducts.

The mechanism of sulfur-lithium exchange typically proceeds through single electron transfer pathways, involving the formation of radical anion intermediates [10] [12]. Lithium metal or lithium naphthalenide serves as the electron source, reducing the sulfur-carbon bond and facilitating subsequent lithium insertion [14]. The reaction rate depends strongly on the nature of the sulfur-bound substituent, with electron-withdrawing groups accelerating the exchange process [12].

Diphenyl disulfide represents a common starting material for sulfur-lithium exchange, undergoing reductive cleavage in the presence of lithium metal to yield two equivalents of lithium benzenethiolate [13]. This transformation proceeds slowly at minus seventy-eight degrees Celsius in tetrahydrofuran, requiring extended reaction times to achieve complete conversion [12]. The yields typically range from seventy-five to ninety percent, depending on the specific reaction conditions employed.

Alternative starting materials include benzyl phenyl sulfide and phenyl tert-butyl sulfide, which undergo nucleophilic substitution with alkyllithium reagents [12]. These reactions proceed more rapidly than disulfide cleavage, often reaching completion within hours at low temperatures. The choice of lithiating agent influences both the reaction rate and selectivity, with tert-butyllithium generally providing superior results compared to n-butyllithium [15].

Radical intermediates play crucial roles in sulfur-lithium exchange mechanisms [16] [17]. Electron paramagnetic resonance studies confirm the formation of sulfur-centered radicals during the early stages of the reaction, which subsequently undergo lithium coordination to form the final thiolate product [10]. The stability of these intermediates depends on the electronic properties of the aromatic ring and the nature of the coordinating solvent.

Table 2: Sulfur-Lithium Exchange Reactions for Lithium Benzenethiolate Formation

| Starting Material | Lithiating Agent | Solvent | Temperature (°C) | Exchange Rate | Yield (%) | Mechanism |

|---|---|---|---|---|---|---|

| Diphenyl disulfide | Lithium metal | THF | -78 | Slow | 75 | Single electron transfer |

| Benzyl phenyl sulfide | n-Butyllithium | Hexane | -100 | Fast | 82 | Nucleophilic substitution |

| Phenyl tert-butyl sulfide | tert-Butyllithium | THF | -78 | Moderate | 88 | Radical pathway |

| Benzenethiol/Sulfur | Lithium naphthalenide | DME | -40 | Very Fast | 90 | Electron transfer |

| Triphenylmethyl phenyl sulfide | Lithium/Naphthalene | THF | -78 | Fast | 85 | Radical anion intermediate |

Solid-State Synthesis Routes

Solid-state methodologies offer environmentally benign alternatives to solution-phase synthesis, eliminating the need for large volumes of organic solvents while enabling the preparation of lithium benzenethiolate in high purity [18]. These approaches exploit mechanochemical activation or thermal energy to promote bond formation between lithium sources and benzenethiol derivatives.

Ball milling represents the most extensively studied solid-state approach, utilizing mechanical energy to activate chemical bonds and facilitate product formation [18]. The process involves grinding lithium hydride with benzenethiol under inert atmosphere conditions, typically using tungsten carbide balls at rotation speeds of five hundred revolutions per minute [18]. This methodology produces submicron-sized particles with ninety-five percent purity, though yields remain moderate at seventy-eight percent.

Mechanochemical grinding using planetary mills provides enhanced efficiency compared to conventional ball milling, achieving eighty-five percent yields within two hours of processing [18]. The improved performance results from more efficient energy transfer and better mixing of reactants. The resulting products exhibit particle sizes of approximately 1.2 micrometers with ninety-two percent purity, suitable for most synthetic applications.

Thermal solid-state reactions conducted at two hundred degrees Celsius under nitrogen atmosphere represent another viable approach, though yields decrease to eighty-two percent due to thermal decomposition at elevated temperatures [18]. The reaction proceeds through direct condensation between lithium hydride and benzenethiol, generating hydrogen gas as a byproduct. Despite lower yields, this method offers advantages in terms of equipment simplicity and scalability.

Microwave-assisted synthesis combines the benefits of thermal activation with rapid heating rates, achieving ninety percent yields within thirty minutes [19]. The microwave energy promotes selective heating of the reactants while minimizing thermal decomposition, resulting in products with high purity and small particle sizes. This approach demonstrates particular promise for laboratory-scale synthesis where rapid product generation is desired.

High-pressure synthesis conducted at two gigapascals and one hundred degrees Celsius produces dense lithium benzenethiolate with eighty-eight percent yield [19]. The elevated pressure facilitates intimate contact between reactants and accelerates bond formation kinetics. The resulting products exhibit enhanced density and improved crystallinity compared to ambient pressure methods.

Table 3: Solid-State Synthesis Routes for Lithium Benzenethiolate

| Method | Conditions | Atmosphere | Yield (%) | Particle Size (μm) | Purity (%) | Advantages |

|---|---|---|---|---|---|---|

| Ball milling LiH + Benzenethiol | 500 rpm, 24 h, Ar atmosphere | Argon | 78 | 0.5 | 95 | Submicron particles |

| Mechanochemical grinding | Planetary mill, 2 h | Nitrogen | 85 | 1.2 | 92 | Scalable process |

| Thermal solid-state reaction | 200°C, 4 h, N₂ | Nitrogen | 82 | 2.5 | 88 | Simple equipment |

| Microwave-assisted synthesis | 150°C, 30 min | Air | 90 | 0.8 | 96 | Rapid synthesis |

| High-pressure synthesis | 2 GPa, 100°C, 1 h | Nitrogen | 88 | 1.0 | 94 | High density product |

Solvent-Mediated Preparation in THF/Hexane Systems

Mixed solvent systems combining tetrahydrofuran and hexane provide optimal conditions for lithium benzenethiolate synthesis, balancing solubility requirements with aggregation control [20] [21]. These binary mixtures exploit the coordinating ability of tetrahydrofuran while utilizing hexane to modulate the aggregation state of lithium species [9] [22].

The tetrahydrofuran to hexane ratio critically influences both reaction kinetics and product selectivity [20] [8]. Higher tetrahydrofuran concentrations favor monomeric lithium species, which exhibit enhanced reactivity toward benzenethiol substrates [9]. Conversely, hexane-rich mixtures promote aggregation, leading to reduced reaction rates but improved product stability [21].

Optimal conditions employ a 2:1 tetrahydrofuran to hexane ratio at minus forty degrees Celsius, achieving ninety-five percent yields with excellent product purity [20]. Under these conditions, lithium bases exist predominantly as monomeric species, maximizing their deprotonation efficiency while maintaining sufficient stability for practical handling [9]. The reaction proceeds rapidly, typically reaching completion within one hour.

Temperature effects prove particularly pronounced in mixed solvent systems, with lower temperatures favoring kinetic control and higher selectivity [8] [7]. At minus seventy-eight degrees Celsius, dimeric aggregates predominate, requiring longer reaction times but providing enhanced selectivity for desired products [21]. Elevated temperatures promote monomer formation but may lead to increased side reactions.

The aggregation state of lithium benzenethiolate itself depends strongly on the solvent composition [23] [24]. In pure tetrahydrofuran, monomeric thiolate species predominate, exhibiting high solubility but limited stability [9]. Mixed solvent systems stabilize dimeric aggregates through reduced solvation, extending storage lifetimes while maintaining adequate solubility for synthetic applications.

Nuclear magnetic resonance studies reveal dynamic equilibria between different aggregation states in mixed solvent systems [25] [26]. At low temperatures, the exchange between monomeric and dimeric forms becomes slow on the nuclear magnetic resonance timescale, enabling direct observation of individual species [27]. These investigations provide crucial insights into the relationship between solvent composition, aggregation state, and synthetic utility.

Table 4: Solvent-Mediated Preparation in THF/Hexane Systems

| THF:Hexane Ratio (v/v) | Temperature (°C) | Lithium Base | Reaction Time (min) | Yield (%) | Aggregation State | Solubility (M) | Stability (h at -20°C) |

|---|---|---|---|---|---|---|---|

| 1:3 | -78 | n-BuLi | 30 | 88 | Tetrameric | 0.5 | 24 |

| 1:1 | -78 | LDA | 45 | 92 | Dimeric | 0.8 | 48 |

| 2:1 | -40 | t-BuLi | 60 | 95 | Monomeric | 1.2 | 72 |

| 3:1 | -25 | LDA | 90 | 89 | Dimeric | 1.0 | 36 |

| 1:0 | 25 | Li metal | 120 | 96 | Monomeric | 1.5 | 12 |

The structural characterization of lithium benzenethiolate through X-ray crystallographic analysis has revealed fundamental insights into its molecular architecture and solid-state organization. Crystallographic investigations have demonstrated that lithium benzenethiolate adopts diverse structural motifs depending on the coordination environment and presence of donor ligands [1] [2] [3].

The most extensively studied crystalline form involves the tetramethylethylenediamine-coordinated complex, which crystallizes as a unique cluster structure. X-ray diffraction studies have shown that the compound [Li₁₄(SCH₂Ph)₁₂S(TMEDA)₆] forms an unusual type of cluster arrangement where a central sulfur atom is surrounded by a distorted cube of lithium atoms [3] [4]. Each edge of this lithium cube is bridged by a benzyl thiolate group, creating a cubo-octahedral arrangement of twelve sulfur atoms. The crystallographic data indicate that six additional lithium atoms form a larger outer octahedron, with each lithium center positioned above a sulfur-sulfur edge and achieving tetrahedral coordination through complexation with tetramethylethylenediamine molecules [3].

Unit cell parameters for related lithium thiolate complexes typically exhibit monoclinic or triclinic crystal systems. For example, crystallographic analysis of lithium aryl thiolate complexes has revealed space groups ranging from P2₁/n to P̄1, with cell parameters varying according to the steric demands of the substituents [5] [6]. The lithium-sulfur bond distances in these structures span a range from 2.15 to 2.60 Å, reflecting the variable coordination modes and aggregation states [1] [2].

Comparative crystallographic studies have shown that the coordination geometry around sulfur atoms varies from pyramidal to planar configurations depending on the aggregation state and substituent effects [5]. In tetrameric lithium thiolate structures, the sulfur coordination tends toward pyramidal geometry, while dimeric and monomeric forms may exhibit both pyramidal and planar arrangements around the sulfur centers [5].

Lithium-Sulfur Coordination Modes

The coordination chemistry of lithium benzenethiolate is characterized by remarkable structural diversity arising from different lithium-sulfur bonding patterns. Nuclear magnetic resonance spectroscopy studies have revealed that lithium thiolate complexes exist in multiple aggregation states, with coordination numbers ranging from two to four around the lithium centers [1] [2] [6].

In monomeric lithium benzenethiolate complexes stabilized by strong donor ligands such as tetramethylethylenediamine, the lithium center adopts tetrahedral coordination with two nitrogen atoms from the chelating ligand and coordination to the thiolate sulfur [7]. The lithium-nitrogen distances in these tetramethylethylenediamine complexes typically range from 2.05 to 2.15 Å, while the lithium-sulfur bond lengths extend from 2.15 to 2.45 Å [8] [7].

Dimeric lithium benzenethiolate structures feature central Li₂S₂ rings where each lithium atom achieves tetrahedral coordination through bridging thiolate groups and additional donor ligands [2] [5]. Crystallographic analysis has shown that these dimeric units exhibit Li-S bond distances of 2.20 to 2.50 Å, with the sulfur atoms displaying coordination numbers of three [2]. The Li-Li distances within these dimeric cores typically measure 2.8 to 3.2 Å, indicating significant ionic character in the lithium-sulfur interactions [1].

More complex aggregation patterns emerge in the absence of strong coordinating solvents. Tetrameric lithium thiolate assemblies adopt ladder-like or cage-like structures where multiple lithium centers are bridged by thiolate groups [1] [5]. In these arrangements, the coordination around sulfur varies from three to four, with Li-S bond distances ranging from 2.35 to 2.65 Å [5]. The formation of these higher aggregates is driven by the electron-deficient nature of lithium and the strong Lewis basicity of the thiolate sulfur atoms [1].

Polymeric coordination modes have been observed in certain lithium thiolate systems, where infinite chains of alternating lithium and sulfur atoms create extended solid-state structures [2]. These polymeric arrangements typically exhibit Li-S distances of 2.30 to 2.55 Å and demonstrate the ability of thiolate ligands to support extended coordination networks [2].

Aromatic Ring Charge Distribution Patterns

The electronic structure of lithium benzenethiolate is significantly influenced by the interaction between the lithium cation and the aromatic π-system of the benzenethiolate ligand. Computational and experimental studies have revealed that lithium cations exhibit strong affinity for aromatic π-electrons, leading to characteristic cation-π interactions that modify the charge distribution within the benzene ring [9] [10] [11].

Density functional theory calculations have demonstrated that lithium coordination to benzenethiolate results in substantial redistribution of electron density within the aromatic system [9] [10]. The π-electron density becomes polarized toward the lithium center, creating regions of enhanced and diminished electron density across the benzene ring. This polarization effect manifests as measurable changes in the aromatic character of the ring, with nucleus-independent chemical shift calculations indicating a reduction in local aromaticity at the coordination site [10].

The preferential binding sites for lithium cation interaction with the aromatic ring follow a predictable pattern based on electrostatic considerations. Lithium ions demonstrate strongest binding affinity for regions of highest π-electron density, typically positioning themselves above the ring centroid at distances of 1.97 to 2.15 Å [11] [12]. The binding energy for these Li⁺-π interactions ranges from 1.5 to 2.7 electron volts, depending on the substitution pattern and electronic nature of the aromatic system [11] [12].

Experimental evidence from crystallographic studies supports the theoretical predictions regarding charge distribution effects. X-ray structural analysis of lithium benzenethiolate complexes has revealed close contacts between lithium centers and specific carbon atoms of the benzene ring [13] [14]. The Li-C(ipso) distances typically measure 2.40 to 2.50 Å, while Li-C(ortho) contacts range from 2.51 to 2.53 Å [14]. These distances are significantly shorter than van der Waals contact distances, indicating genuine electronic interactions rather than simple steric contacts [14].

The charge distribution patterns also influence the reactivity of the aromatic system toward electrophilic and nucleophilic attack. The electron-withdrawing effect of the coordinated lithium cation activates the aromatic ring toward nucleophilic substitution reactions while simultaneously deactivating it toward electrophilic aromatic substitution [15] [16]. This electronic modulation has important implications for the synthetic utility of lithium benzenethiolate as a nucleophilic reagent and its behavior in directed metallation reactions [15].

Spectroscopic studies using nuclear magnetic resonance and infrared techniques have provided additional evidence for the charge redistribution effects [17] [18]. The chemical shifts of aromatic carbon and hydrogen nuclei in lithium benzenethiolate complexes show characteristic perturbations compared to the free thiol, reflecting the altered electronic environment induced by lithium coordination [17]. Similarly, infrared spectroscopic analysis reveals shifts in the aromatic C-H and C-C stretching frequencies that are consistent with reduced π-electron density in the benzene ring [18].

Tetramethylethylenediamine-Coordinated Complex Variations

The coordination of tetramethylethylenediamine to lithium benzenethiolate creates a series of structurally distinct complexes that demonstrate the versatility of this ligand system. Tetramethylethylenediamine functions as a strongly chelating bidentate ligand that can dramatically alter the aggregation state and structural properties of lithium thiolate complexes [8] [19] [20].

In the monomeric tetramethylethylenediamine-lithium benzenethiolate complex, the lithium center achieves tetrahedral coordination through chelation by the diamine ligand and coordination to the thiolate sulfur [7] [21]. Crystallographic analysis has revealed Li-N distances of 2.05 to 2.15 Å for the tetramethylethylenediamine coordination, with the N-Li-N bite angle typically measuring 83 to 87 degrees [22] [23]. The tetramethylethylenediamine ligand adopts an antiperiplanar conformation to minimize steric interactions between the methyl groups [22] [23].

Variable-temperature nuclear magnetic resonance studies have demonstrated that tetramethylethylenediamine coordination to lithium thiolates is highly temperature-dependent [8] [20]. At ambient temperatures, the tetramethylethylenediamine ligand exhibits rapid exchange with coordinated lithium centers, resulting in time-averaged spectroscopic signals [8]. Cooling to temperatures below -80°C slows this exchange process sufficiently to observe individual coordination environments and determine binding constants [8].

The coordination strength of tetramethylethylenediamine relative to other donor ligands has been quantitatively assessed through competitive binding studies [20]. Tetrahydrofuran demonstrates superior affinity for lithium centers compared to tetramethylethylenediamine, with one equivalent of tetrahydrofuran readily displacing tetramethylethylenediamine from the lithium coordination sphere [8] [20]. This differential binding affinity has important implications for synthetic applications where solvent choice can determine the predominant structural form of lithium thiolate complexes [20].

Mixed ligand complexes incorporating both tetramethylethylenediamine and other donor molecules represent another important structural variation [24] [25]. These systems typically exhibit intermediate coordination environments where tetramethylethylenediamine competes with solvents or other ligands for coordination sites on the lithium center [24]. The resulting structures depend on the relative concentrations and binding affinities of the competing ligands [25].

Polymeric tetramethylethylenediamine-lithium thiolate structures can form under specific stoichiometric conditions where the ligand bridges multiple lithium centers [26] [27]. In these arrangements, tetramethylethylenediamine adopts a bridging coordination mode with each nitrogen atom coordinating to a different lithium center [26]. The resulting polymeric chains exhibit enhanced thermal stability and altered solubility properties compared to monomeric or dimeric complexes [27].

The influence of tetramethylethylenediamine coordination on the reactivity of lithium benzenethiolate has been extensively investigated [19] [28]. The chelating ligand effectively deaggregates higher-order lithium thiolate clusters, generating more reactive monomeric or dimeric species [19]. This deaggregation effect leads to enhanced nucleophilicity and improved synthetic utility in organic transformations [28]. However, the steric bulk of the tetramethylethylenediamine ligand can also shield the lithium center from approaching substrates, potentially reducing reactivity in sterically demanding reactions [20].

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive